(E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide
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Description
(E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20N2O5S2 and its molecular weight is 432.5g/mol. The purity is usually 95%.
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Biological Activity
The compound (E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide, a thiazolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the compound's biological activity through various studies, including its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).
Thiazolidine derivatives have been studied for their ability to inhibit tumor angiogenesis and induce apoptosis in cancer cells. The compound has shown promising results in inhibiting the vascular endothelial growth factor receptor (VEGFR-2), a key player in tumor angiogenesis. In vitro studies have demonstrated that thiazolidine derivatives can significantly reduce VEGF synthesis and disrupt the cell cycle in cancer cell lines such as HepG2 and MCF-7.
1.2 In Vitro Studies
A comprehensive study utilized the MTT assay to evaluate the cytotoxic effects of various thiazolidine derivatives against HepG2 and MCF-7 cell lines. The results indicated that the tested compounds exhibited IC50 values ranging from 0.60 to 4.70 μM, showcasing significant anti-proliferative activity compared to standard cytotoxic agents like Sorafenib .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 22 | HepG2 | 0.60 |
Compound 22 | MCF-7 | 4.70 |
Sorafenib | HepG2 | 2.00 |
Sorafenib | MCF-7 | 3.50 |
2.1 Carbonic Anhydrase Inhibition
The compound also demonstrates inhibitory activity against carbonic anhydrase (CA) isoforms, particularly CA IX, which is implicated in tumorigenesis and metastasis. A study reported that certain thiazolidine derivatives exhibited IC50 values between 10.93 nM and 25.06 nM against CA IX, indicating strong selectivity over other isoforms like CA II .
2.2 Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the thiazolidine core significantly influence biological activity. For instance, substituents at specific positions on the benzene ring and variations in side chains impacted both anticancer efficacy and enzyme inhibition potency.
Substituent | CA IX IC50 (nM) | CA II IC50 (μM) |
---|---|---|
-OCH3 | 10.93 | 1.55 |
-Cl | 15.00 | 3.92 |
-Br | 20.00 | 2.50 |
3.1 In Vivo Efficacy
In vivo studies have further supported the anticancer potential of thiazolidine derivatives, with animal models demonstrating reduced tumor growth rates when treated with these compounds compared to control groups.
3.2 Clinical Relevance
The clinical relevance of these findings is underscored by ongoing research into the development of thiazolidine-based therapeutics targeting VEGFR-2 and CA IX for cancer treatment.
Properties
IUPAC Name |
(NE)-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-4-22-19(23)18(13-14-10-11-16(26-2)17(12-14)27-3)28-20(22)21-29(24,25)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3/b18-13-,21-20+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXSSVXWMQKUKR-RORWIDQYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/S/C1=N/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.